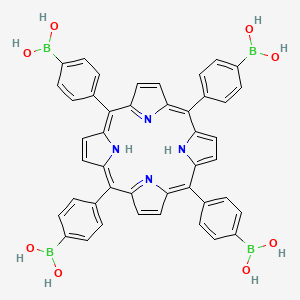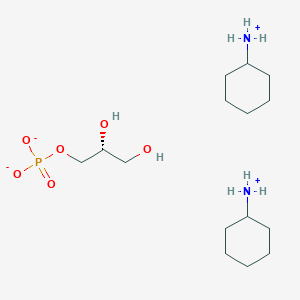
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,R,S)-AHPC-Me TFA, also known as (S,R,S)-N-(2-(2-(2,6-dioxo-3,3-dimethylpiperidin-1-yl)acetamido)ethyl)-4-(4-(trifluoromethyl)phenyl)butanamide trifluoroacetate, is a compound used in various scientific research applications. It is a derivative of the von Hippel-Lindau (VHL) ligand and is often used in the recruitment of the VHL protein for targeted protein degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-Me TFA involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the final trifluoroacetate salt formation. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-Me TFA follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
(S,R,S)-AHPC-Me TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
(S,R,S)-AHPC-Me TFA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeted protein degradation therapies.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S,R,S)-AHPC-Me TFA involves the recruitment of the VHL protein, which is part of the ubiquitin-proteasome system. The compound binds to the VHL protein, facilitating the ubiquitination and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and has significant implications for therapeutic applications.
相似化合物的比较
(S,R,S)-AHPC-Me TFA is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other VHL ligands and derivatives, such as:
(S,R,S)-AHPC: A closely related compound with similar applications.
VH032: Another VHL ligand used in targeted protein degradation.
PROTACs: A broader class of compounds that utilize the VHL protein for targeted protein degradation.
The uniqueness of (S,R,S)-AHPC-Me TFA lies in its specific trifluoromethyl group and trifluoroacetate salt form, which confer distinct chemical properties and biological activities.
属性
分子式 |
C25H33F3N4O5S |
|---|---|
分子量 |
558.6 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H32N4O3S.C2HF3O2/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;3-2(4,5)1(6)7/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);(H,6,7)/t13-,17+,18-,20+;/m0./s1 |
InChI 键 |
OTDPXXFYWRGIIQ-QDVBFIRISA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)

![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)




![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)

![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)
